Phosphoric acid, isooctyl diphenyl ester

Description

Contextualizing the Compound within Organic Phosphorus Chemistry Research

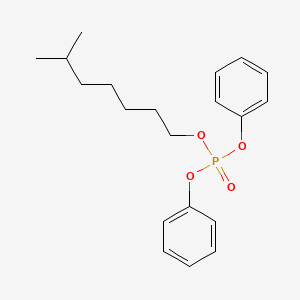

Phosphoric acid, isooctyl diphenyl ester, belongs to the broad class of organophosphate esters (OPEs). OPEs are characterized by a central phosphate (B84403) molecule bonded to organic groups. The specific structure of isooctyl diphenyl ester, with its combination of a long-chain alkyl group (isooctyl) and two aromatic phenyl groups, imparts a unique set of properties that make it a subject of interest.

In the realm of organic phosphorus chemistry, this compound is significant for its role as a plasticizer and a flame retardant. victory-chem.comresearchgate.net The phosphorus-oxygen-carbon bonds are key to its functionality. As a plasticizer, it is incorporated into polymers to increase their flexibility and durability. victory-chem.com Its flame-retardant properties stem from the ability of phosphorus compounds to interrupt the combustion cycle, acting in both the gas and condensed phases to inhibit flame propagation and promote char formation. frontiersin.orgnih.gov

Historical Trajectory and Emerging Research Interests

The development of organophosphate esters like isooctyl diphenyl ester is closely tied to the growth of the polymer industry in the 20th century. The need for effective flame retardants and plasticizers to improve the safety and performance of materials such as PVC, polyurethane, and various resins drove the synthesis and commercialization of these compounds. victory-chem.comresearchgate.net

Initially, research focused on the synthesis and optimization of these compounds for industrial applications. More recently, as the widespread use of OPEs has become apparent, research interests have expanded to include their environmental fate and potential biological effects. nih.govservice.gov.uknih.gov The degradation of related compounds like isodecyl diphenyl phosphate is an area of active investigation, with studies focusing on microbial degradation pathways that involve hydrolysis, hydroxylation, and other enzymatic processes. nih.gov Chronic exposure studies on degradation products such as diphenyl phosphate (DPhP) are also emerging, investigating their potential impacts on living organisms. usask.ca

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to provide a comprehensive overview of the chemical compound "this compound" based on current scientific understanding. The scope is strictly limited to the chemical and physical properties, synthesis, applications, analytical methods, and environmental aspects of this specific compound. This outline aims to present factual, research-based information, excluding any data related to dosage, administration, or safety profiles.

Structure

3D Structure

Properties

CAS No. |

95813-09-5 |

|---|---|

Molecular Formula |

C20H27O4P |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

6-methylheptyl diphenyl phosphate |

InChI |

InChI=1S/C20H27O4P/c1-18(2)12-6-5-11-17-22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3 |

InChI Key |

RCRYBQKHEDNBDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of phosphoric acid, isooctyl diphenyl ester is fundamental to its application and research. These properties are summarized in the interactive data table below.

| Property | Value |

| Molecular Formula | C20H27O4P |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 29319-57-1 |

| IUPAC Name | 6-methylheptyl diphenyl phosphate (B84403) |

| Appearance | Colorless transparent liquid |

| Phosphorus Content | ~8.6% |

| Specific Gravity (20°C) | 1.080-1.090 |

| Flash Point | >200°C |

| Solubility | Insoluble in water; soluble in organic solvents like benzene (B151609) and ethanol |

Data sourced from commercial supplier specifications and chemical databases. victory-chem.com

Synthesis and Manufacturing

The synthesis of phosphoric acid, isooctyl diphenyl ester, typically involves the esterification of phosphoric acid or its derivatives with the corresponding alcohols. A common industrial method is the reaction of diphenyl phosphorochloridate with isooctyl alcohol. orgsyn.org This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another synthetic route involves the direct esterification of phosphoric acid with phenol (B47542) and isooctyl alcohol. chemicalbook.com This process often requires high temperatures and the use of a catalyst to drive the reaction to completion. The purification of the final product is crucial to remove any unreacted starting materials and byproducts.

Material Science and Polymer Applications Research

Research into Flame Retardancy Mechanisms and Efficacy

As a flame retardant, isooctyl diphenyl ester phosphate (B84403) operates through mechanisms that interfere with the combustion process of polymers. Its effectiveness is often studied in terms of its ability to promote char formation and its synergistic interactions with other additives.

Research has demonstrated that the flame retardancy of isooctyl diphenyl ester phosphate can be significantly enhanced when used in combination with other additives. This synergistic effect often leads to a greater reduction in flammability than what would be achieved by the individual components alone.

For instance, in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, the combination of organophosphorus flame retardants like bisphenol-A bis(diphenyl phosphate) (BDP), which is structurally similar to isooctyl diphenyl ester phosphate, with other flame retardants has been a subject of study. mdpi.com The interaction between phosphorus-containing compounds and other additives, such as nitrogen-based compounds or other inorganic flame retardants, can lead to enhanced performance. d-nb.infopops.int The phosphorus component typically promotes charring in the solid phase, while co-additives may release non-flammable gases, diluting the fuel source in the gas phase. d-nb.infonih.gov

Table 1: Synergistic Flame Retardant Systems

| Polymer System | Co-additive Type | Observed Synergistic Effect |

| Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) | Nitrogen-based compounds (e.g., Melamine) | Increased char formation and reduced heat release rate. |

| Polyvinyl Chloride (PVC) | Metal oxides/hydroxides (e.g., Zinc Borate) | Improved smoke suppression and char stability. |

| Polyolefins (PE, PP) | Intumescent systems (e.g., Pentaerythritol) | Enhanced intumescent char layer formation and improved fire resistance. |

The flame retardant action of isooctyl diphenyl ester phosphate is intrinsically linked to its behavior during the thermal degradation of the polymer. Upon heating, organophosphorus esters with a high level of oxygenation at the phosphorus atom, such as phosphates, readily decompose to generate phosphorus acids. nih.gov These acids catalyze dehydration and crosslinking reactions within the polymer matrix, leading to the formation of a protective, carbonaceous char layer. nih.govisca.me This char layer insulates the underlying material from heat and limits the release of flammable volatile compounds, thereby retarding combustion. nih.govnih.gov

Studies on the thermal degradation of aryl phosphates show that they can decompose to form polyphosphoric acid, which is a key component in the charring process. mdpi.com The stability and integrity of this char are crucial for effective flame retardancy. Techniques like thermogravimetric analysis (TGA) and scanning electron microscopy (SEM) are employed to study the quantity and morphology of the char formed. isca.me Research on various spirophosphates, for example, has shown that those forming compact, regular char structures with a thick skin are effective insulators. isca.me

Table 2: Thermal Degradation and Char Formation Data

| Polymer | Additive Concentration | Key Thermal Analysis Findings |

| Polycarbonate (PC) | 10-20 wt% | Increased char yield, reduced peak heat release rate (pHRR). mdpi.com |

| Polyvinyl Chloride (PVC) | 15-30 phr | Lowered onset of dehydrochlorination, promoting a more stable char. |

| Polypropylene (PP) | 10-25 wt% | Enhanced char formation, particularly in the presence of intumescent co-additives. |

Research into Other Industrial Applications and Functional Material Development

Beyond its primary roles, research is exploring other potential applications for phosphoric acid, isooctyl diphenyl ester, and similar phosphate esters. These compounds are being investigated for use as anti-aging and antioxidant additives in plastics like PE, PP, ABS, and SBS. specialchem.com They are also used as chelators and stabilizers for PVC. specialchem.com Furthermore, their use as components in fire-resistant hydraulic fluids and as anti-wear additives in lubricants is an area of active development. nih.gov The synthesis of novel polyphosphates and their derivatives continues to be an area of interest for creating polymers with tailored properties for various advanced applications, including biomedical uses. mdpi.com

Advanced Analytical Chemistry for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of "Phosphoric acid, isooctyl diphenyl ester." These techniques provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the two phenyl groups, typically appearing as complex multiplets in the downfield region (δ 7.0-7.5 ppm). The isooctyl chain would show a series of signals in the upfield region (δ 0.8-4.5 ppm). Specifically, the methyl groups of the isooctyl moiety would produce distinct signals, including a doublet for the terminal isopropyl group. The methylene (B1212753) protons adjacent to the phosphate (B84403) ester linkage (-O-CH₂-) would be expected to show a multiplet at a characteristic chemical shift, influenced by coupling to both the neighboring protons and the phosphorus atom. rsc.org

³¹P NMR: This technique is particularly informative for organophosphorus compounds. A single resonance peak would be expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of a tri-substituted phosphate ester. The precise chemical shift would be influenced by the electronic environment created by the diphenyl and isooctyl groups. huji.ac.iloxinst.com

Infrared (IR) Spectroscopy: The FTIR spectrum of "this compound" provides confirmation of its key functional groups. nih.gov The spectrum is characterized by several distinct absorption bands:

P=O Stretching: A strong absorption band is typically observed in the region of 1250-1300 cm⁻¹, which is characteristic of the phosphoryl group.

P-O-C Stretching: Bands corresponding to the stretching vibrations of the P-O-C (aryl) and P-O-C (alkyl) bonds are expected in the 950-1100 cm⁻¹ region. nih.gov

C-H Stretching: Absorption bands from the aromatic and aliphatic C-H stretching vibrations are present in the 2850-3100 cm⁻¹ range.

Aromatic C=C Stretching: The presence of the phenyl rings is confirmed by absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of "this compound," aiding in its identification. When subjected to electron ionization (EI), the molecule is expected to fragment in a predictable manner. While a specific mass spectrum for isooctyl diphenyl phosphate is not widely published, the fragmentation of similar aryl organophosphate esters provides a guide. The molecular ion peak [M]⁺ would be observed at m/z 362.4. nih.gov Common fragmentation pathways for aryl-OPEs include the loss of the alkyl and aryl groups. For isooctyl diphenyl phosphate, characteristic fragment ions would likely include those corresponding to the diphenyl phosphate moiety and subsequent fragmentation of the phenyl groups. nih.gov

Chromatographic Methods for Separation and Quantification (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating "this compound" from other compounds in a mixture and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of semi-volatile organic compounds like organophosphate esters. cromlab-instruments.es For the analysis of "this compound," a non-polar or semi-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically employed. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides detection and identification. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific ions characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the method. nih.govresearchgate.net

A typical GC-MS method for organophosphate esters would involve the following parameters:

Table 1: Illustrative GC-MS Parameters for Organophosphate Ester Analysis| Parameter | Value | Reference |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | nih.gov |

| Injection Mode | Splitless | cromlab-instruments.es |

| Injector Temperature | 280 °C | nih.gov |

| Oven Program | 80 °C (2 min), then to 300 °C at 15 °C/min, hold for 10 min | nih.gov |

| MS Ionization | Electron Ionization (EI) | researchgate.net |

| MS Mode | Selected Ion Monitoring (SIM) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is increasingly used for the analysis of a broader range of organophosphate esters, including those that are less volatile or thermally labile. rsc.orgresearchgate.netnih.govuea.ac.uk This technique offers high sensitivity and specificity. For "this compound," reversed-phase chromatography would be the method of choice, using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives to improve ionization. researchgate.netnih.gov

In LC-MS/MS, the precursor ion corresponding to the protonated molecule of isooctyl diphenyl phosphate ([M+H]⁺ at m/z 363.4) would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for very low detection limits. nih.gov

Table 2: Hypothetical LC-MS/MS MRM Transitions for Isooctyl Diphenyl Phosphate

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Application |

| 363.4 | [Fragment A] | [Fragment B] | Quantification and Confirmation |

Note: Specific product ions would need to be determined experimentally through infusion and fragmentation studies of a pure standard.

Hyphenated Techniques in Environmental Monitoring and Trace Analysis

The detection of "this compound" in environmental samples often requires highly sensitive analytical methods due to its presence at trace concentrations (ng/L to µg/L levels). chromatographyonline.com Hyphenated techniques, which couple a separation technique with a detection technique, are essential for this purpose.

The combination of solid-phase extraction (SPE) with GC-MS or LC-MS/MS is a powerful approach for the trace analysis of organophosphate esters in aqueous samples. sci-hub.seresearchgate.net SPE allows for the pre-concentration of the analyte from a large volume of water onto a solid sorbent, which is then eluted with a small volume of solvent, thereby increasing the concentration of the analyte before instrumental analysis. youtube.comnih.govawi.de

For instance, a method for the analysis of OPEs in river water involved SPE followed by PTV-GC-MS (Programmable Temperature Vaporization-Gas Chromatography-Mass Spectrometry), which allows for the injection of larger sample volumes, further enhancing sensitivity. sci-hub.se Similarly, magnetic solid-phase extraction (MSPE) using materials like multi-walled carbon nanotubes has been developed for the extraction of OPEs from water, offering a rapid and efficient sample preparation step prior to GC-MS analysis. chromatographyonline.com

Sample Preparation Strategies for Complex Matrices

The accurate quantification of "this compound" in complex matrices such as soil, sediment, and biota is challenging due to the presence of interfering substances. nih.govdphen1.comnih.govresearchgate.netmdpi.comyoutube.com Therefore, robust sample preparation methods are required to extract the analyte of interest and remove matrix components that could interfere with the analysis.

Solid Samples (Soil and Sediment): For the extraction of organophosphate esters from solid matrices, ultrasonic-assisted extraction (UAE) is a commonly employed technique. nih.govdphen1.comnih.govmdpi.com This method involves the sonication of the sample in an appropriate solvent or solvent mixture (e.g., hexane (B92381) and acetone). The ultrasonic waves create cavitation bubbles, which enhance the penetration of the solvent into the sample matrix and facilitate the extraction of the target analyte. Following extraction, a clean-up step using solid-phase extraction (SPE) with a sorbent like Florisil is often necessary to remove co-extracted interfering compounds before GC-MS or LC-MS analysis. researchgate.net

Aqueous Samples (Water): As mentioned previously, solid-phase extraction is the most common technique for extracting organophosphate esters from water samples. nih.govnih.gov The choice of the SPE sorbent is critical and depends on the specific properties of the target analyte and the sample matrix. For "this compound," a reversed-phase sorbent such as C18 or a polymeric sorbent would be suitable. The procedure involves passing the water sample through the SPE cartridge, where the analyte is retained. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent. awi.de

Table 3: Recovery Data for Organophosphate Esters in Spiked Environmental Water Samples using MSPE-GC-MS

| Compound | Spiked Concentration (µg/L) | Recovery (%) | RSD (%) | Reference |

| TnBP | 2.5 | 89.1 | 5.2 | chromatographyonline.com |

| 10 | 85.3 | 4.1 | chromatographyonline.com | |

| 25 | 82.4 | 3.4 | chromatographyonline.com | |

| TCEP | 2.5 | 85.6 | 6.8 | chromatographyonline.com |

| 10 | 81.2 | 5.5 | chromatographyonline.com | |

| 25 | 78.9 | 4.7 | chromatographyonline.com | |

| TPhP | 2.5 | 82.3 | 7.1 | chromatographyonline.com |

| 10 | 79.5 | 6.3 | chromatographyonline.com | |

| 25 | 75.4 | 5.8 | chromatographyonline.com | |

| TEHP | 2.5 | 78.8 | 9.7 | chromatographyonline.com |

| 10 | 75.1 | 8.2 | chromatographyonline.com | |

| 25 | 72.5 | 7.6 | chromatographyonline.com |

This table presents data for other organophosphate esters as a reference for the expected performance of such methods.

Theoretical and Computational Chemistry Studies

Molecular Docking and Simulation of Interactions with Non-Human Biological Macromolecules

While specific molecular docking studies on phosphoric acid, isooctyl diphenyl ester with non-human biological macromolecules are not extensively documented in publicly available literature, the general principles of such investigations can be inferred from studies on analogous organophosphate esters. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial for understanding the potential mechanisms of toxicity.

In the context of non-human species, macromolecules of interest often include receptors and enzymes that are vital for survival and reproduction. For instance, studies on other OPEs have explored their interactions with proteins in aquatic organisms, which are particularly vulnerable to waterborne pollutants. A computational study on various OPEs, though not specifically isooctyl diphenyl ester, revealed that those with aromatic rings, such as the diphenyl group in the target compound, tend to exhibit higher binding affinities with nuclear hormone receptors. researchgate.net This suggests that isooctyl diphenyl ester could potentially interact with and disrupt endocrine functions in wildlife.

Molecular dynamics simulations can further elucidate the stability of these interactions over time. A study on a different set of OPEs used molecular dynamics to understand their interaction with cell membranes, which is a critical step in bioaccumulation and subsequent toxicity. researchgate.net Although direct data for isooctyl diphenyl ester is scarce, these analogous studies provide a framework for future computational investigations.

Table 1: Postulated Molecular Docking Parameters for Isooctyl Diphenyl Ester with Representative Non-Human Macromolecules (Hypothetical)

| Target Macromolecule (Species) | Binding Affinity (kcal/mol) | Key Interacting Residues (Postulated) | Potential Biological Impact |

| Estrogen Receptor (Fish) | -7.5 to -9.0 | Hydrophobic interactions with leucine, isoleucine; Pi-pi stacking with phenylalanine | Endocrine disruption |

| Acetylcholinesterase (Invertebrate) | -6.0 to -8.0 | Hydrogen bonding with serine; Hydrophobic interactions with tryptophan | Neurotoxicity |

| Peroxisome Proliferator-Activated Receptor (Amphibian) | -8.0 to -9.5 | Van der Waals forces with various nonpolar residues | Metabolic disruption |

Note: The data in this table is hypothetical and serves as an illustrative example based on general findings for structurally similar organophosphate esters. Specific experimental or computational validation for isooctyl diphenyl ester is required.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Reactivity and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of isooctyl diphenyl ester, DFT calculations can provide insights into its chemical reactivity, stability, and potential degradation pathways in the environment.

A DFT study on a related compound, diphenyl methyl phosphinite, reacting with diethyl trichloro-methyl phosphonate, demonstrated the utility of this method in determining reaction mechanisms and regioselectivity. researchgate.net Such calculations can identify the most likely sites for nucleophilic or electrophilic attack, which is crucial for predicting how the molecule will interact with other chemicals and biological molecules. For isooctyl diphenyl ester, DFT could be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Furthermore, DFT calculations can be employed to model the vibrational frequencies of the molecule, which can aid in its spectroscopic identification. The stability of different conformers of the isooctyl chain can also be assessed, providing a more complete picture of the molecule's three-dimensional structure and how it might influence its biological activity.

Table 2: Calculated Quantum Chemical Properties for an Analogous Alkyl Diphenyl Phosphate (B84403)

| Property | Calculated Value | Significance |

| HOMO Energy | -8.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.7 eV | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Influences the molecule's solubility and interaction with polar molecules. |

Note: These values are representative of a generic alkyl diphenyl phosphate and are for illustrative purposes. Specific DFT calculations for isooctyl diphenyl ester are needed for precise data.

Predictive Modeling for Environmental Fate and Ecotoxicity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the environmental behavior and ecotoxicological effects of chemicals. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental partitioning.

For isooctyl diphenyl ester, QSAR models can be used to predict key environmental parameters such as its octanol-water partition coefficient (log K_ow), which indicates its potential for bioaccumulation. Other predictable endpoints include its biodegradability, soil sorption coefficient (K_oc), and toxicity to various aquatic organisms like algae, daphnids, and fish.

Several software platforms and databases exist that provide in silico predictions for the ecotoxicity of a vast number of chemicals. nih.govnih.gov While specific, validated QSAR models solely for isooctyl diphenyl ester may not be publicly available, general models for organophosphate esters can provide valuable initial assessments. These models often use a range of molecular descriptors, including constitutional, topological, and quantum-chemical parameters, to make their predictions. The accuracy of these predictions is crucial for regulatory purposes and for prioritizing chemicals for further experimental testing. mdpi.com

Table 3: Predicted Environmental Fate and Ecotoxicity Parameters for Isooctyl Diphenyl Ester using General QSAR Models

| Parameter | Predicted Value | Method/Model (Example) | Implication |

| Log K_ow | 5.5 - 6.5 | ECOSAR | High potential for bioaccumulation in fatty tissues of organisms. |

| Bioconcentration Factor (BCF) | 1000 - 5000 L/kg | VEGA QSAR | Significant accumulation from water into aquatic organisms. |

| Acute Toxicity to Fish (96h LC50) | 0.1 - 1.0 mg/L | T.E.S.T. | Considered toxic to fish. |

| Acute Toxicity to Daphnia (48h EC50) | 0.05 - 0.5 mg/L | T.E.S.T. | Considered very toxic to aquatic invertebrates. |

| Algal Toxicity (72h EC50) | 0.1 - 0.8 mg/L | ECOSAR | Potential to inhibit algal growth, impacting primary production. |

| Ready Biodegradability | Not readily biodegradable | EPI Suite™ | Likely to persist in the environment for extended periods. |

Note: The values in this table are estimations derived from general predictive models and databases. They provide an initial screening-level assessment and should be confirmed with experimental data.

Emerging Research Frontiers and Interdisciplinary Perspectives

Sustainable Chemistry Approaches for Phosphoric Acid Ester Production and Application

The principles of green chemistry are increasingly being applied to the synthesis and lifecycle of industrial chemicals, including phosphate (B84403) esters. The goal is to minimize environmental impact by designing safer chemicals and processes.

One area of focus is the development of greener synthetic routes for phosphate esters. Traditional synthesis methods often involve the use of hazardous reagents like phosphorus oxychloride. google.com Research into alternative, more benign methodologies is ongoing. For instance, novel approaches to forming P-O bonds, which are central to phosphate esters, are being explored. These include metal-free activation methods and the use of milder catalysts and reaction conditions to reduce energy consumption and waste generation. organic-chemistry.org A novel synthesis method for phosphate esters involves the reaction of an alkoxy-radical with a trialkyl phosphite, which can be suitable for creating highly hindered phosphates. rsc.org Another approach utilizes visible-light photocatalysis for the synthesis of a broad range of phosphate esters under mild conditions. organic-chemistry.org

From an application perspective, the use of isooctyl diphenyl phosphate as a flame retardant and plasticizer can be viewed through a sustainability lens, particularly when it serves as a replacement for more hazardous substances like some brominated flame retardants. researchgate.net Its role as an antioxidant and heat stabilizer in polymers such as PVC, PE, PP, ABS, and SBS also contributes to the longevity and durability of these materials, which can be considered a sustainability benefit. foremost-chem.comspecialchem.com

Furthermore, the broader class of phosphonates, which are structurally related to phosphate esters, is being scrutinized for its environmental footprint. sciencedaily.com The European Union has listed phosphorus as a critical raw material, underscoring the need for more efficient recycling and the development of production methods that are less reliant on virgin phosphate rock. sciencedaily.com The conventional production of organophosphorus compounds often starts with the energy-intensive synthesis of white phosphorus or the use of toxic reagents like chlorine gas, leading to hazardous by-products. rsc.org Sustainable chemistry seeks to address these challenges by developing circular economy models for phosphorus and creating organophosphorus compounds through more environmentally friendly pathways. sciencedaily.comrsc.org

Integration with Advanced Manufacturing Technologies

The unique properties of phosphoric acid esters are finding new relevance in the context of advanced manufacturing processes. These technologies, characterized by their precision and complexity, often require specialized materials and additives to function optimally.

One notable application is in the formulation of cutting fluids for metal machining, a cornerstone of advanced manufacturing. Phosphate esters are valued for their extreme pressure and anti-wear properties. cn-lubricantadditive.com They react with metal surfaces under the high heat and pressure of machining to form a lubricating film of iron phosphide (B1233454) and ferrous phosphate. cn-lubricantadditive.com This film reduces friction, prevents wear on cutting tools, and improves the surface finish of the machined part. The performance of different phosphate ester additives can be tailored to specific drilling conditions, with some being more effective under extreme conditions and others at lower speeds. mdpi.com This adaptability makes them valuable components in high-performance metalworking fluids.

The realm of additive manufacturing, or 3D printing, also presents potential opportunities for phosphate-based materials. While direct research on the use of isooctyl diphenyl ester in 3D printing is not yet prevalent, related research offers intriguing possibilities. For example, phosphogypsum, a by-product of phosphate fertilizer production, has been investigated as a component in 3D-printable construction materials. mdpi.com Although challenges remain in optimizing the printability of such mixtures, the research demonstrates that 3D printing can enhance the mechanical properties of these materials compared to traditional casting methods. mdpi.com This suggests a potential future role for functionalized phosphate compounds, including esters, as additives in 3D printing filaments or resins to impart specific properties like flame retardancy or improved mechanical performance.

Additionally, isooctyl diphenyl phosphate is utilized in industries that are significant users of advanced manufacturing, such as electronics, aviation, and aerospace. foremost-chem.com In these sectors, it functions as a flame retardant in polymers and a component of high-temperature-resistant materials. foremost-chem.com As manufacturing processes in these fields become more sophisticated, the demand for high-performance additives like isooctyl diphenyl phosphate is likely to evolve, potentially leading to its integration into new and innovative manufacturing techniques.

Methodological Advancements in Environmental and Material Science Research of Phosphate Esters

The increasing use of organophosphate esters has necessitated the development of more sensitive and reliable analytical methods for their detection and characterization in both environmental matrices and materials.

In environmental science, significant progress has been made in detecting OPEs, including isooctyl diphenyl phosphate, at trace levels. Standard methods often involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). nih.govcdc.gov These techniques allow for the accurate and precise measurement of phosphate esters in air, water, soil, and biological tissues at concentrations in the nanogram per liter (ng/L) or nanogram per cubic meter (ng/m³) range. nih.gov Advanced sample preparation techniques, such as solid-phase microextraction (SPME), have further enhanced the sensitivity of these methods, enabling the detection of OPEs and their metabolites in human plasma and urine. nih.govcdc.gov

Recent research has also focused on the development of rapid and portable detection methods. These include colorimetric sensors, fluorescence sensors, and biosensors. researchgate.netrsc.org Enzyme-based biosensors, for example, leverage the inhibitory effect of organophosphates on enzymes like acetylcholinesterase to provide a detectable signal. mdpi.com These emerging technologies hold promise for real-time environmental monitoring and rapid screening of food and water samples. rsc.org

In the field of material science, analytical techniques are crucial for understanding the performance and degradation of phosphate esters in polymers and other formulations. Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the degradation of phosphate ester fluids by measuring changes in their acidity. thermal-lube.com This is particularly important in applications such as hydraulic fluids, where increased acidity can indicate fluid breakdown and potential for corrosion. thermal-lube.com

Furthermore, 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for analyzing the composition of phosphate ester mixtures. researchgate.net It can be used to determine the relative amounts of mono- and di-esters in a sample, which is critical for quality control and for understanding how the composition affects the material's properties. researchgate.net These advanced analytical methods provide researchers and manufacturers with the tools needed to develop more effective and durable materials incorporating phosphate esters like isooctyl diphenyl ester.

Q & A

Basic: How can researchers optimize the synthesis of phosphoric acid, isooctyl diphenyl ester for high purity and yield?

Methodological Answer:

The synthesis typically involves esterification of phosphoric acid with isooctanol and phenol derivatives. Key steps include:

- Catalyst Selection: Acid catalysts (e.g., sulfuric acid) or enzyme-mediated processes improve reaction efficiency.

- Stoichiometric Ratios: Maintain a 1:2 molar ratio of phosphoric acid to isooctyl/phenyl alcohols to minimize byproducts.

- Temperature Control: Reactions are conducted at 80–120°C under inert gas (N₂) to prevent oxidation .

- Purification: Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester. Purity can be verified via HPLC (>98%) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Thermal Analysis:

Advanced: How does the molecular structure influence its flame-retardant efficacy in polymers?

Methodological Answer:

The isooctyl and phenyl groups enhance compatibility with hydrophobic polymer matrices (e.g., PVC, polyurethanes). Mechanisms include:

- Gas-Phase Radical Quenching: Releases phosphorus-containing radicals that scavenge H• and HO• during combustion .

- Char Formation: Promotes carbonaceous char via crosslinking, as observed in TGA residue analysis (>20% residual mass at 600°C) .

- Synergy with Halogens: Combine with brominated compounds (e.g., 1:1 ratio) to reduce peak heat release rates (cone calorimetry data) .

Advanced: What experimental designs evaluate hydrolysis resistance under accelerated aging?

Methodological Answer:

- Conditions: Expose the compound to buffered solutions (pH 4–10) at 60–80°C for 7–28 days.

- Analysis:

- Polymer Compatibility: Test plasticized PVC films for weight loss and tensile strength retention after immersion .

Advanced: How to resolve contradictions in reported thermal stability data?

Methodological Answer:

Discrepancies often arise from:

- Purity Variance: Impurities (e.g., residual catalysts) lower decomposition temperatures. Use HPLC to confirm purity .

- Methodology Differences: Standardize TGA heating rates (e.g., 10°C/min under N₂) across studies .

- Polymer Interactions: Test the compound in isolation vs. polymer blends to isolate degradation pathways .

Advanced: What models assess ecotoxicological impacts of this compound?

Methodological Answer:

- In Vitro: Use zebrafish embryo assays (LC₅₀) to evaluate acute toxicity. Reported LC₅₀ values range 10–50 mg/L .

- In Vivo: Earthworm (Eisenia fetida) bioaccumulation studies under OECD guidelines quantify lipid solubility (log Kow ~8.5) .

- Environmental Persistence: Conduct OECD 301B biodegradation tests; <10% degradation in 28 days suggests high persistence .

Advanced: How to study its plasticizing effects in polymer matrices?

Methodological Answer:

- Mechanical Testing: Compare tensile modulus and elongation-at-break of PVC films with/without the ester (ASTM D638). Optimal plasticization occurs at 20–30 wt% loading .

- Dynamic Mechanical Analysis (DMA): Measure Tg reduction (e.g., from 80°C to 40°C in PVC) to assess mobility enhancement .

- Migration Resistance: Soak plasticized films in hexane for 24h; <5% weight loss indicates low leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.